(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one

Organic Synthesis Medicinal Chemistry Process Chemistry

(1R,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (CAS: 28957-72-4), also known as N-Benzyltropinone, is a chiral bicyclic compound characterized by a tropane-like 8-azabicyclo[3.2.1]octane core bearing a ketone at the 3-position and an N-benzyl substituent. Its rigid structure, defined stereochemistry (1R,5S), and molecular weight of 215.29 g/mol (free base) make it a critical intermediate for constructing more complex molecules, most notably the approved muscarinic antagonist Solifenacin.

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
Cat. No. B7853134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)CC1N2CC3=CC=CC=C3
InChIInChI=1S/C14H17NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+
InChIKeyRSUHKGOVXMXCND-BETUJISGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (1R,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: A Verified Solifenacin Intermediate and Tropane Scaffold


(1R,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (CAS: 28957-72-4), also known as N-Benzyltropinone, is a chiral bicyclic compound characterized by a tropane-like 8-azabicyclo[3.2.1]octane core bearing a ketone at the 3-position and an N-benzyl substituent [1]. Its rigid structure, defined stereochemistry (1R,5S), and molecular weight of 215.29 g/mol (free base) make it a critical intermediate for constructing more complex molecules, most notably the approved muscarinic antagonist Solifenacin [2]. While its core scaffold is shared with other tropane alkaloids, the specific (1R,5S) stereochemistry and N-benzyl substitution differentiate it from other in-class compounds like N-methyltropinone (tropinone) or the unsubstituted nortropinone [3].

Critical Differentiation: Why (1R,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Cannot Be Interchanged with Generic 8-Azabicyclo[3.2.1]octan-3-one Analogs


Direct substitution of (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one with other 8-azabicyclo[3.2.1]octan-3-one derivatives, such as N-methyltropinone (tropinone) or unsubstituted nortropinone, is chemically and functionally invalid for key applications. The presence of the N-benzyl group is a critical pharmacophoric element for subsequent synthetic elaboration toward target molecules like Solifenacin, where it is not present in simpler analogs [1]. Furthermore, the specific (1R,5S) stereochemistry is essential for imparting the correct three-dimensional orientation in downstream chiral syntheses; substitution with a racemic mixture or an incorrect enantiomer (e.g., (1R,5R)) would lead to a different stereochemical outcome, potentially yielding inactive or undesired diastereomers in the final API [2]. This compound's utility is therefore intrinsically linked to its unique substitution pattern and stereochemical configuration, which directly dictate its reactivity and utility as a building block, unlike more generic core structures [3].

Quantitative Evidence for Differentiating (1R,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-one from Analogs


Synthetic Efficiency: Direct Two-Step Synthesis from Tropinone via Umpolung Strategy

A two-step synthetic route from tropinone provides (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one (N-benzyltropinone) with a reported yield of approximately 48% [1]. This efficiency is established using a reactivity umpolung strategy on tropinone, which yields a stable dimethylated intermediate (IDABO) before substitution with benzylamine [1]. This contrasts with traditional multi-step approaches for synthesizing N-substituted nortropinones, which often involve lower overall yields or less convenient procedures [2].

Organic Synthesis Medicinal Chemistry Process Chemistry

Analytical Verification: High Purity Grade of Hydrochloride Salt Essential for Downstream Pharmaceutical Synthesis

The hydrochloride salt, (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride (CAS: 83393-23-1), is commercially available with a verified purity of 98.6% by HPLC (area%) as a typical batch value, with some suppliers offering >99% purity . This high level of purity is critical for its role as a key pharmaceutical intermediate, as impurities can lead to the formation of undesired byproducts that are difficult to remove in later stages of API synthesis [1]. In contrast, the free base form (CAS: 28957-72-4) is often supplied with a lower stated purity, such as 97%, which may be acceptable for early-stage research but is less suitable for rigorous GMP synthesis .

Analytical Chemistry Pharmaceutical Intermediates Quality Control

Pharmacological Utility: Enabling the Synthesis of Solifenacin, a Clinically Validated Selective Muscarinic Antagonist

This compound serves as a critical precursor for the synthesis of Solifenacin, a muscarinic receptor antagonist [1]. Solifenacin exhibits distinct subtype selectivity profiles with pKi values of 7.6 (M1), 6.9 (M2), and 8.0 (M3) [2]. This profile confers its therapeutic advantage in treating overactive bladder, a condition where other antimuscarinics like oxybutynin (pKi: M1=8.6, M2=7.7, M3=8.9) may have different side effect profiles due to their receptor binding characteristics [2]. Therefore, the value of (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one is directly linked to the established, differentiated pharmacology of its downstream product.

Pharmacology Drug Development Urology

Validated Applications of (1R,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-one in Research and Industry


GMP Manufacturing of Solifenacin and Related Muscarinic Antagonists

Procurement of high-purity (≥98.6%) (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride (CAS: 83393-23-1) is essential for the GMP synthesis of the overactive bladder drug Solifenacin [1]. The compound's specific stereochemistry ensures the correct chirality in the final API, while the high purity grade minimizes the formation of impurities that could necessitate costly purification steps [1]. This application leverages the compound's validated role as a key intermediate and its commercial availability at a quality suitable for pharmaceutical production [1].

Synthesis of Opioid and CCR-5 Receptor Antagonist Lead Compounds

The N-benzyltropinone scaffold, including its (1R,5S) enantiomer, is a documented intermediate for the preparation of β-Cocaine, opioid receptor antagonists, and CCR-5 receptor antagonists [1]. Researchers investigating novel analgesics or immunomodulators can use this compound as a versatile building block. Its established, moderately efficient synthesis (e.g., 48% yield via the umpolung route) facilitates the generation of diverse compound libraries for structure-activity relationship (SAR) studies in early drug discovery [2].

Conformational and Physicochemical Studies of Tropane Derivatives

Due to its rigid bicyclic framework, (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one serves as a model compound in fundamental research exploring the conformational and electronic properties of N-substituted tropanes [1]. This research provides crucial insights into how N-alkyl/aryl substituents influence the overall molecular shape and basicity, which in turn affects the biological activity of this important class of compounds [1]. Such studies inform the rational design of new molecules with optimized pharmacokinetic and pharmacodynamic profiles.

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